2-Aziridinyl-5-hydroxy-1,4-naphthoquinone
Overview
Description
2-Aziridinyl-5-hydroxy-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, a compound known for its diverse biological activities. This compound is characterized by the presence of an aziridine ring and a hydroxyl group attached to the naphthoquinone core. The unique structure of this compound contributes to its significant pharmacological properties, including antibacterial, antifungal, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aziridinyl-5-hydroxy-1,4-naphthoquinone typically involves the introduction of an aziridine ring to the naphthoquinone core. One common method includes the reaction of 5-hydroxy-1,4-naphthoquinone with aziridine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the aziridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Aziridinyl-5-hydroxy-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives with altered redox properties.
Reduction: Hydroquinone derivatives with enhanced stability.
Substitution: Various substituted naphthoquinone derivatives with potential biological activities.
Scientific Research Applications
2-Aziridinyl-5-hydroxy-1,4-naphthoquinone has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Explored for its potential as an anticancer, antibacterial, and antifungal agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Aziridinyl-5-hydroxy-1,4-naphthoquinone involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell death. It also targets specific enzymes and proteins, disrupting cellular functions and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-1,4-naphthoquinone (Juglone): Known for its antifungal and anticancer properties.
2-Chloro-5,8-dihydroxy-1,4-naphthoquinone: Exhibits strong antibacterial activity.
2-Bromo-5-hydroxy-1,4-naphthoquinone: Effective against various bacterial strains
Uniqueness
2-Aziridinyl-5-hydroxy-1,4-naphthoquinone stands out due to the presence of the aziridine ring, which imparts unique reactivity and biological activity. This structural feature enhances its potential as a therapeutic agent and a versatile chemical intermediate .
Properties
IUPAC Name |
2-(aziridin-1-yl)-5-hydroxynaphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-9-3-1-2-7-11(9)10(15)6-8(12(7)16)13-4-5-13/h1-3,6,14H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPLAUSTEMHFNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C2=CC(=O)C3=C(C2=O)C=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152936 | |
Record name | 2-Aziridinyl-5-hydroxy-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120618-66-8 | |
Record name | 2-Aziridinyl-5-hydroxy-1,4-naphthoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120618668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aziridinyl-5-hydroxy-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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